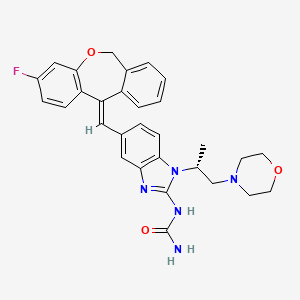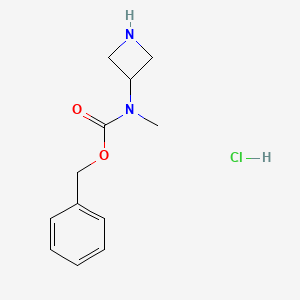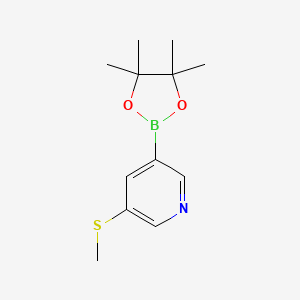![molecular formula C8H5ClN2O2 B3026944 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190321-93-7](/img/structure/B3026944.png)
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
説明
Synthesis Analysis
The synthesis of derivatives related to 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves multiple steps, including nucleophilic substitution, cyclization, and functional group transformations. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives includes the introduction of various substituents such as chloro, hydroxyl, and amino groups . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate for a new insecticide, involves a sequence of reactions starting from 2,3-dichloropyridine, followed by hydrazinolysis, cyclization, bromination, and hydrolysis .
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using techniques such as X-ray diffraction analysis. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using this method . Such structural analyses are crucial for understanding the relationship between the structure of these compounds and their biological activities.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are crucial for introducing functional groups that confer the desired biological activities. The papers describe various chemical reactions, including radical scavenging and reducing power assays, to test the antioxidant activity of the synthesized compounds . Additionally, the synthesis of 1H-indole-3-carboxylic acid pyridine-3-ylamides, which show high affinity and selectivity for the 5-HT2C receptor, involves the formation of amide bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures and the substituents present. The antioxidant activity of the synthesized compounds is a key property that has been evaluated, with some derivatives showing higher activity than known antioxidants like ascorbic acid . The affinity and selectivity of the compounds for specific receptors, such as the 5-HT2C receptor, are also important chemical properties that have been studied .
科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including pyrrolopyridine scaffolds, are widely utilized in medicinal chemistry for developing compounds to treat human diseases. The pyrrolidine ring's saturated scaffold allows for efficient exploration of the pharmacophore space, contributes to the stereochemistry of molecules, and enhances three-dimensional coverage. This review reports on bioactive molecules with target selectivity characterized by the pyrrolidine ring and discusses the influence of steric factors on biological activity, including structure-activity relationships (SAR) (Li Petri et al., 2021).
Boron-containing Chlorins and Tetraazaporphyrins
Boron-containing chlorins and tetraazaporphyrins have been synthesized and studied for their biological properties. These compounds, such as derivatives of pyropheophorbide A with the B(12)H(11)SH(2-) cluster, have shown cellular uptake (except for derivatives with very long side chains) and moderate cell toxicity. Their localization within cells, potentially in mitochondria, suggests their applicability in medical imaging and as phosphoantigens (Ratajski et al., 2006).
Carboxylic Acids in Biotechnological Routes
Carboxylic acids, especially those derived from biomass such as lactic acid, serve as precursors for a variety of industrial chemicals and biodegradable polymers. Biotechnological routes have been explored for the synthesis of value-added chemicals from lactic acid, demonstrating the potential of carboxylic acids in green chemistry applications. This includes the production of pyruvic acid, acrylic acid, and lactate ester through both chemical and biotechnological methods (Gao et al., 2011).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine scaffolds are utilized in the design of kinase inhibitors, showing versatility due to their ability to interact with kinases through multiple binding modes. This scaffold binds primarily to the hinge region of the kinase but can form additional interactions in the kinase pocket, contributing to potency and selectivity. The review of patents shows the broad range of kinase targets addressed by compounds based on the pyrazolo[3,4-b]pyridine scaffold (Wenglowsky, 2013).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular functions .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to have significant effects on cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid . These factors can include pH, temperature, and the presence of other compounds.
特性
IUPAC Name |
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSOQTONJMMMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220595 | |
| Record name | 5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190321-93-7 | |
| Record name | 5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026861.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B3026866.png)









